molecular formula C14H18N2OS2 B2468699 N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide CAS No. 1436347-47-5

N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide

Numéro de catalogue: B2468699
Numéro CAS: 1436347-47-5
Poids moléculaire: 294.43
Clé InChI: YLPZSBRSLKEVNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 3-cyanothiolane ring and a 5-methylthiophen-2-yl group. The cyanothiolane moiety may confer unique electronic and steric properties, while the methylthiophenyl group is commonly associated with biological activity in pharmaceuticals, such as kinase inhibition or antimicrobial effects. Butanamide derivatives are widely studied due to their versatility in drug design, polymer synthesis, and bioadhesive formulations .

Propriétés

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-(5-methylthiophen-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-11-5-6-12(19-11)3-2-4-13(17)16-14(9-15)7-8-18-10-14/h5-6H,2-4,7-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPZSBRSLKEVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCCC(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous butanamide derivatives from the literature, focusing on structural motifs, synthesis pathways, and applications.

Substituent Variations and Physicochemical Properties

  • Sulfamoyl- and Oxotetrahydrofuran-Substituted Butanamides (Compounds 5a–5d, ): These derivatives feature a sulfamoylphenyl group linked to a 2-oxotetrahydrofuran-3-yl substituent. For example, (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) has a molecular weight of 327.4 g/mol and a melting point of 180–182°C. The oxotetrahydrofuran ring introduces chirality, as evidenced by specific optical rotations ([α]D = +4.5° to +6.4°).
  • N-(2-Aminoethyl)-4-(4-(Hydroxymethyl)-2-Methoxy-5-Nitrosophenoxy)butanamide (NB, ): This compound is part of a bioadhesive formulation with methacrylated gelatin (GelMA). The hydroxymethyl and nitroso groups enable photopolymerization, critical for tissue engineering. The target compound lacks such reactive groups, suggesting divergent applications (e.g., small-molecule therapeutics vs. biomaterials) .
  • N-(4-(5-Chloropyridin-3-YL)Phenyl)-2-(2-(Cyclopropanesulfonamido)Pyrimidin-4-YL)Butanamide ():
    Patented as a CTPS1 inhibitor, this derivative includes a chloropyridinyl and cyclopropanesulfonamido group. The sulfonamide enhances binding to enzyme active sites, while the chloropyridine improves metabolic stability. The target compound’s methylthiophenyl group may similarly modulate pharmacokinetics but via π-π interactions rather than hydrogen bonding .

Data Tables: Key Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
Target Compound 3-Cyanothiolane, 5-methylthiophen-2-yl Not available Hypothetical: Drug Design
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) 2-Oxotetrahydrofuran, sulfamoylphenyl 327.4 Intermediate for chiral synthesis
N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) Hydroxymethyl, nitroso, methoxy Not available Bioadhesive hydrogels
CTPS1 Inhibitor () Chloropyridinyl, cyclopropanesulfonamido Not available Antiproliferative agents

Research Findings and Trends

  • Substituent-Driven Activity: Polar groups (e.g., sulfamoyl, oxotetrahydrofuran) enhance solubility and chiral resolution, whereas aromatic/heterocyclic groups (thiophene, pyridine) improve target engagement in biological systems .
  • Synthetic Flexibility: Butanamide derivatives are accessible via modular acylation reactions, enabling rapid diversification for structure-activity relationship (SAR) studies .
  • Application Specificity: Functional group selection dictates application scope, from bioadhesives (reactive nitroso groups) to therapeutics (enzyme-inhibiting sulfonamides) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.